Cas no 201024-66-0 (2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one)

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- 4(5H)-Benzoxazolone, 2-(chloromethyl)-6,7-dihydro-6,6-dimethyl-
- 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one
-
- インチ: 1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
- InChIKey: SOSMHGHRFZWGPP-UHFFFAOYSA-N
- ほほえんだ: O1C2CC(C)(C)CC(=O)C=2N=C1CCl
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364814-10.0g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-364814-0.25g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
Enamine | EN300-364814-1.0g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-364814-2.5g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
A2B Chem LLC | AW30732-250mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AW30732-100mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 100mg |
$421.00 | 2024-04-20 | |
A2B Chem LLC | AW30732-1g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 1g |
$1148.00 | 2024-04-20 | |
Aaron | AR01BU3C-5g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 5g |
$4240.00 | 2023-12-14 | |
Aaron | AR01BU3C-10g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 10g |
$6275.00 | 2023-12-14 | |
Aaron | AR01BU3C-500mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 500mg |
$1158.00 | 2025-02-09 |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-oneに関する追加情報
Professional Introduction to 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one (CAS No. 201024-66-0)
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one, identified by its Chemical Abstracts Service (CAS) number 201024-66-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a benzodioxazolone core with a chloromethyl substituent and dimethyl groups at the 6-position, exhibits a unique structural framework that has garnered attention for its potential pharmacological properties. The compound's chemical structure suggests interactions with biological targets that may be relevant in the development of novel therapeutic agents.
The benzodioxazolone scaffold is a well-known motif in medicinal chemistry, often found in compounds with bioactivity spanning multiple therapeutic areas. The presence of the chloromethyl group introduces reactivity that can be exploited in drug design, enabling further functionalization through nucleophilic addition reactions. This feature makes 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules with tailored biological activities.
In recent years, there has been growing interest in heterocyclic compounds as scaffolds for drug discovery due to their structural diversity and biological relevance. The dimethyl groups at the 6-position of the benzodioxazolone ring may influence the electronic properties and steric environment of the molecule, potentially modulating its interaction with biological targets. These structural elements are often explored in medicinal chemistry to optimize pharmacokinetic profiles and improve binding affinity.
Current research in the field of heterocyclic chemistry has highlighted the importance of benzodioxazolone derivatives in addressing various diseases. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced efficacy and reduced toxicity. The 2-(chloromethyl) moiety, in particular, has been investigated for its potential to participate in covalent bond formation with biological targets, a strategy that has shown promise in targeted drug delivery systems.
The synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These approaches align with contemporary trends in synthetic organic chemistry aimed at improving scalability and sustainability in drug production.
The pharmacological potential of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one has been explored through computational modeling and experimental screening. Computational studies have suggested that the compound may interact with enzymes or receptors involved in metabolic pathways relevant to neurological disorders and inflammation. Experimental investigations have begun to validate these predictions by assessing binding affinities and exploring potential therapeutic applications.
One of the most exciting aspects of this compound is its versatility as a building block for more complex molecules. By leveraging the reactivity of the chloromethyl group, chemists can introduce diverse functional groups to create libraries of derivatives for high-throughput screening. This approach has been successful in identifying lead compounds for further optimization, highlighting the importance of intermediates like 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one in modern drug discovery pipelines.
The chemical properties of this molecule also make it an attractive candidate for exploring novel synthetic pathways. Advances in green chemistry have prompted researchers to develop environmentally friendly methods for producing complex heterocycles. Techniques such as flow chemistry and biocatalysis are being adapted to streamline the synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one, reducing waste and improving efficiency.
In conclusion,2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one (CAS No. 201024-66-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications for this molecule and related derivatives,2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one is likely to play an important role in the development of next-generation therapeutic agents.
201024-66-0 (2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one) 関連製品
- 14919-24-5(Methyl 2-hydroxyundecanoate)
- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)
- 2567502-49-0(methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate)
- 1919693-98-3(1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol)
- 1094763-46-8(1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 66074-30-4(5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid)
- 2228088-38-6(methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate)
- 2171682-00-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)
- 21721-78-8(2-(Chloroacetyl)aminobenzamide)




